普雷沙替尼二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

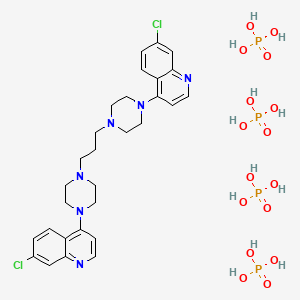

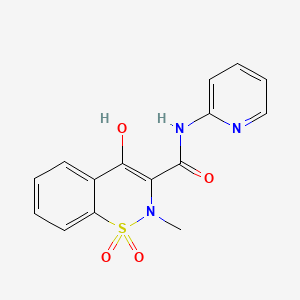

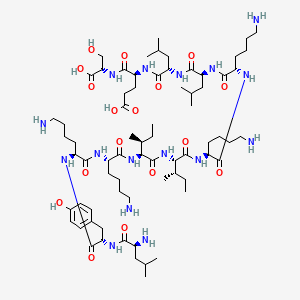

The synthesis of prexasertib and its derivatives has been enabled by continuous-flow solid-phase synthesis . This strategy merges solid-phase synthesis and continuous-flow operation, enabling automated multistep syntheses of active pharmaceutical ingredients .Molecular Structure Analysis

Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis

Prexasertib has shown to induce DNA damage and tumor cells apoptosis . It has also demonstrated efficacy in early clinical trials when combined with other drugs .Physical And Chemical Properties Analysis

Prexasertib dihydrochloride has a molecular formula of C18H21Cl2N7O2 and a molecular weight of 438.31 . It is a light yellow to yellow solid .科学研究应用

Checkpoint Kinase Inhibitor

Prexasertib is a small ATP-competitive selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases play a crucial role in DNA replication and DNA damage response . When a cell is exposed to exogenous damage to its DNA, CHK1/CHK2 stops the cell cycle to give time to the cellular mechanisms to repair DNA breakage and apoptosis too, if the damage is not repairable to activate programmed cell death .

Cancer Treatment

Prexasertib has shown potential in the treatment of various types of cancer. It has been used in trials studying the treatment and basic science of metastatic castration-resistant prostate cancer (mCRPC), leukemia, neoplasm, breast cancer, and ovarian cancer .

DNA Damage Induction

In preclinical studies, prexasertib has shown to induce DNA damage and tumor cells apoptosis . This makes it a promising candidate for cancer treatment.

Combination Therapy

Prexasertib has been studied in combination with other drugs for enhanced efficacy. For instance, it has been combined with ralimetinib in participants with advanced or metastatic cancer . The safety and efficacy of such combination therapies are being evaluated in ongoing clinical trials .

Treatment of High-Grade Serous Ovarian Cancer

Prexasertib has shown monotherapy activity in high-grade serous ovarian cancer models and has been found to sensitize to PARP inhibition . This suggests its potential use in the treatment of this type of cancer.

Treatment of Solid Tumors with Replicative Stress or Homologous Repair Deficiency

Prexasertib has been studied as a possible treatment for advanced solid tumors that harbor genetic alterations in the homologous repair (HR) pathway, genetic alterations that indicate replication stress, or with CCNE1 amplification .

Automated Synthesis

The automated synthesis of prexasertib and its derivatives has been enabled by computer-based chemical recipe files (CRF) on a standardized platform . This allows for pharmaceutical production in response to sudden changes in demand or need, such as in an epidemic or pandemic influenza outbreak .

作用机制

Target of Action

Prexasertib dihydrochloride, also known as LY2606368 dihydrochloride, is a small molecule that primarily targets Checkpoint Kinase 1 (CHK1) , with minor activity against Checkpoint Kinase 2 (CHK2) . CHK1 and CHK2 are important multifunctional proteins of the kinase family . Their main function is to regulate DNA replication and the DNA damage response .

Mode of Action

Prexasertib acts as an ATP-competitive selective inhibitor of CHK1 and CHK2 . When a cell is exposed to exogenous damage to its DNA, CHK1/CHK2 stops the cell cycle to give time to the cellular mechanisms to repair DNA breakage . Prexasertib interferes with this process by inhibiting CHK1, causing double-strand DNA breakage and leading to cell death .

Biochemical Pathways

CHK1 and CHK2 play a crucial role in the repair of recombination-mediated double-stranded DNA breaks . They also have other important functions such as the beginning of DNA replication, the stabilization of replication forks, the resolution of replication stress, and the coordination of mitosis, even in the absence of exogenous DNA damage . Prexasertib’s inhibition of CHK1 and CHK2 affects these pathways, leading to DNA damage and apoptosis .

Pharmacokinetics

It is known that prexasertib is administered intravenously . The maximum tolerated doses (MTDs) were found to be 40 mg/m^2 (schedule 1: days 1 to 3 every 14 days) and 105 mg/m^2 (schedule 2: day 1 every 14 days) . The LY2606368 exposure over the first 72 hours at the MTD for each schedule coincided with the exposure in mouse xenografts that resulted in maximal tumor responses .

Result of Action

Prexasertib’s inhibition of CHK1 leads to DNA damage and apoptosis . Treatment of cells with Prexasertib results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population . Loss of the CHK1-dependent DNA damage checkpoints permits cells with damaged DNA to proceed into early mitosis and die . The majority of treated mitotic nuclei consist of extensively fragmented chromosomes .

Action Environment

It is known that prexasertib has shown efficacy in early clinical trials when combined with other drugs . The safety and the efficacy of combination therapies with Prexasertib need to be better evaluated in ongoing clinical trials .

安全和危害

未来方向

Research continues into the efficacy of prexasertib in the treatment of various conditions . In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .

属性

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEIPKXRCJTZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prexasertib dihydrochloride | |

CAS RN |

1234015-54-3 |

Source

|

| Record name | Prexasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)